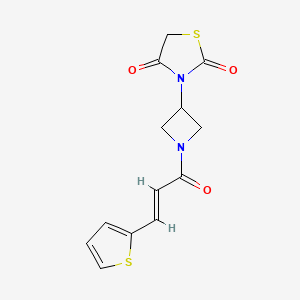

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione

Beschreibung

(E)-3-(1-(3-(Thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a structurally unique thiazolidine-2,4-dione (TZD) derivative characterized by:

- A thiazolidine-2,4-dione core, a heterocyclic motif known for its role in modulating enzyme activity (e.g., aldose reductase, cyclooxygenase-2) .

- An (E)-configured acryloyl linker connecting the TZD core to an azetidine ring, a four-membered saturated heterocycle that enhances metabolic stability compared to larger rings like piperidine .

This compound’s stereochemistry and hybrid architecture distinguish it from classical TZD derivatives, suggesting distinct physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name |

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S2/c16-11(4-3-10-2-1-5-19-10)14-6-9(7-14)15-12(17)8-20-13(15)18/h1-5,9H,6-8H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCYGQGWTSBZHS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)CSC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)CSC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound with significant potential in medicinal chemistry due to its diverse biological activities. Thiazolidine derivatives, particularly those containing the 2,4-dione moiety, are known for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C13H12N2O4S

- Molecular Weight : 288.31 g/mol

- IUPAC Name : 3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione

The thiazolidine ring contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit potent antimicrobial properties. A study evaluating various thiazolidine compounds demonstrated that derivatives with electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics like ciprofloxacin and ketoconazole .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 125 µg/ml |

| 2 | Escherichia coli | 250 µg/ml |

| 3 | Pseudomonas aeruginosa | 500 µg/ml |

| 4 | Candida albicans | 62.5 µg/ml |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed that thiazolidine derivatives could significantly reduce inflammation. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory response .

Anticancer Potential

Preliminary studies suggest that thiazolidine derivatives possess anticancer properties. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Further research is required to elucidate the specific pathways affected by (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione.

Case Studies

- Study on Antimicrobial Properties : A recent study synthesized several thiazolidine derivatives and evaluated their antimicrobial activities. The results indicated that compounds with halogen substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to the parent compound .

- Evaluation of Anti-inflammatory Effects : In a study assessing anti-inflammatory effects, thiazolidine derivatives were administered in a mouse model. Results showed a significant reduction in edema compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that compounds similar to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the growth of MCF-7 breast cancer cells, demonstrating potential as anticancer agents .

Antidiabetic Activity

Thiazolidine derivatives are known for their role as PPARγ agonists, which are critical in glucose metabolism and insulin sensitivity. Compounds containing the thiazolidine core have been explored for their antidiabetic properties, with some derivatives showing promising results in inhibiting PTP1B, a target associated with insulin signaling pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazolidine derivatives have demonstrated activity against various bacterial strains, indicating potential as new antibiotics or adjunct therapies in combating resistant infections .

Case Studies

A notable study highlighted the compound's effectiveness in reducing biofilm formation in bacterial strains resistant to conventional antibiotics. The compound exhibited biofilm inhibitory concentrations (BICs) that were significantly lower than those of existing treatments, suggesting its potential utility in clinical settings .

Material Science

In addition to its biological applications, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is being explored for use in developing new materials with specific properties such as conductivity and reactivity. The incorporation of thiophene groups can enhance the electronic properties of polymers and other materials.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from thiophenes and azetidines. Industrial production methods focus on optimizing these synthetic routes to maximize yield while ensuring environmental sustainability through the careful selection of reagents and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidine-2,4-dione Derivatives

Below is a comparative analysis of key TZD-based compounds with structural or functional similarities:

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The thiophen-2-yl group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, similar to compound 4b’s COX-2 inhibition . In contrast, 4-ethoxybenzylidene in compound 127 confers selectivity for ERK1/2 .

- The azetidine ring in the target compound likely improves metabolic stability compared to piperidin-1-ylmethyl in 4b, as smaller rings resist oxidative degradation .

Stereochemical Impact :

- The (E)-acryloyl configuration in the target compound may enforce a planar geometry, optimizing interactions with hydrophobic pockets. In contrast, (Z)-isomers (e.g., 4b, 127) exhibit distinct spatial arrangements that alter binding affinities .

Synthetic Routes: Most TZD derivatives (e.g., 4b, 5i) are synthesized via Knoevenagel condensation between TZD and aldehydes .

Research Findings and Implications

Physicochemical Properties

- Solubility and LogP : The thiophen-2-yl and azetidine groups may reduce aqueous solubility compared to benzylidene-substituted TZDs (e.g., 5i), but improve membrane permeability due to moderate hydrophobicity.

- Melting Points : Analogous TZDs with rigid substituents (e.g., 4b, 5i) exhibit melting points >200°C, suggesting the target compound shares similar thermal stability .

Vorbereitungsmethoden

Formation of 3-Azetidinyl-thiazolidine-2,4-dione

The core structure is synthesized through a modified thiourea-cyclization approach:

Reaction of Azetidine-3-amine with Carbon Disulfide :

Azetidine-3-amine reacts with carbon disulfide in basic conditions to form azetidine-3-thiocarbamate .

$$

\text{Azetidine-3-amine} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Azetidine-3-thiocarbamate}

$$Cyclization with Chloroacetic Acid :

The thiocarbamate undergoes cyclization with chloroacetic acid in hydrochloric acid (30% v/v) at 120°C for 12 hours.

$$

\text{Azetidine-3-thiocarbamate} + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl}} \text{3-Azetidinyl-thiazolidine-2,4-dione} + \text{H}2\text{O}

$$

Yield : 40–45%.

Characterization Data :

- IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 4.35 (s, 2H, CH₂), 3.82 (m, 1H, azetidine-H), 3.10 (t, 2H, azetidine-H).

Characterization and Analytical Data

Spectral Analysis

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Catalyst |

|---|---|---|---|

| Thiourea Cyclization | 40–45 | 12 | HCl |

| Acylation | 55–60 | 4 | TEA |

Key Observations :

- The acylation step is efficient but requires strict anhydrous conditions.

- Low yields in cyclization are attributed to byproduct formation (e.g., azetidine decomposition).

Mechanistic Insights and Challenges

Cyclization Side Reactions

Competitive formation of 3-toluidine analogs is observed during thiourea cyclization, necessitating precise stoichiometry.

Stereochemical Control

The (E)-configuration of the acryloyl group is maintained via kinetic control during acylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.